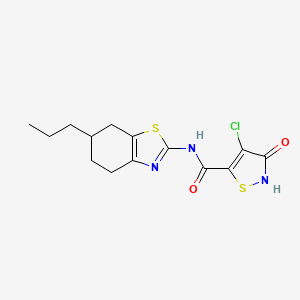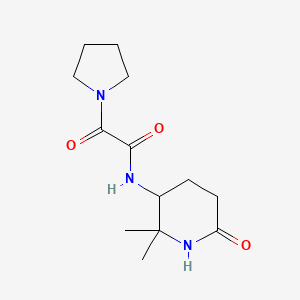![molecular formula C16H20FNO5S B6782914 2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide](/img/structure/B6782914.png)
2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide is a complex organic compound characterized by its unique structural components, including a cyclopropylsulfonyl group, a benzodioxin ring, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring, introduction of the fluoro substituent, and attachment of the cyclopropylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyclopropylsulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro substituent or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide include:
- (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime
- (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-[(E)-2-phenylethenyl]-1H-indole-2,3-dione 3-oxime
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, such as the cyclopropylsulfonyl group and the benzodioxin ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyclopropylsulfonyl-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO5S/c1-16(2,24(20,21)13-3-4-13)15(19)18-7-10-5-12(17)6-11-8-22-9-23-14(10)11/h5-6,13H,3-4,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAXDLWAGSQQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=CC2=C1OCOC2)F)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782832.png)
![1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782840.png)
![1-Cyclopropyl-2-methyl-5-[4-(6-methylpyridazin-3-yl)-1,4-diazepane-1-carbonyl]pyridin-4-one](/img/structure/B6782855.png)

![4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide](/img/structure/B6782874.png)
![N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide](/img/structure/B6782879.png)

![2-(6-azabicyclo[3.2.0]heptan-6-yl)-N-cyclohexyl-2-oxoacetamide](/img/structure/B6782893.png)
![4-[4-(1H-indol-3-yl)piperidine-1-carbonyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B6782899.png)
![N-cycloheptyl-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoacetamide](/img/structure/B6782902.png)
![2-Cyclopropylsulfonyl-2-methyl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B6782903.png)
![2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6782910.png)
![[1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B6782912.png)
![2-Cyclopropylsulfonyl-1-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6782921.png)
